Xanthommatin
Description
Properties
IUPAC Name |
11-(3-amino-3-carboxypropanoyl)-1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O8/c21-8(19(27)28)4-10(24)7-2-1-3-13-16(7)23-18-14(31-13)6-12(26)17-15(18)11(25)5-9(22-17)20(29)30/h1-3,5-6,8H,4,21H2,(H,22,25)(H,27,28)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAHWTNCEYYDRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=CC(=O)C4=C(C3=N2)C(=O)C=C(N4)C(=O)O)C(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601131062 | |
| Record name | α-Amino-3-carboxy-1-hydroxy-γ,5-dioxo-5H-pyrido[3,2-a]phenoxazine-11-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601131062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521-58-4 | |
| Record name | α-Amino-3-carboxy-1-hydroxy-γ,5-dioxo-5H-pyrido[3,2-a]phenoxazine-11-butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthommatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthommatin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100849 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-Amino-3-carboxy-1-hydroxy-γ,5-dioxo-5H-pyrido[3,2-a]phenoxazine-11-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601131062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanism
In a typical procedure, 3-OHK (44.6 mM) is dissolved in phosphate buffer (pH 7.1) and reacted with potassium ferricyanide (174 mM) under argon atmosphere. The reaction proceeds for 90 minutes at room temperature in darkness, yielding uncyclized this compound as an intermediate. Density functional theory (DFT) calculations confirm that the cyclization involves the loss of eight electrons and protons from two equivalents of 3-OHK. The intermediate undergoes intramolecular cyclization to form the pyrido[3,2-a]phenoxazinone core, followed by precipitation using sulfurous acid.
Key Parameters:
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Yield : 70–80% (crude product)
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Purity Challenges : Co-precipitation of ferrocyanide byproducts necessitates multiple washing steps.
Electrochemical Oxidation: A Sustainable Alternative
Recent advancements have introduced electrochemical oxidation as an eco-friendly alternative to traditional methods. This approach eliminates the need for stoichiometric oxidants like potassium ferricyanide, reducing waste and cost.
Experimental Setup and Optimization
A two-electrode system with a carbon anode and platinum cathode is employed. 3-OHK (0.1 M) in phosphate buffer (pH 7.0) undergoes constant-potential electrolysis at +0.8 V vs. Ag/AgCl. Cyclic voltammetry reveals two oxidation peaks at +0.35 V and +0.65 V, corresponding to the sequential oxidation of 3-OHK to uncyclized this compound and its subsequent cyclization.
Performance Metrics:
| Parameter | Value |
|---|---|
| Current Efficiency | 92% ± 3% |
| Energy Consumption | 0.8 kWh/kg |
| Product Purity | 95% (HPLC) |
This method achieves superior purity by avoiding metal contaminants, making it suitable for optoelectronic applications.
Biomimetic Total Synthesis Using Mannich Reaction
A gram-scale biomimetic synthesis route was developed to address scalability limitations. This 7-step linear sequence employs the Mannich reaction and oxidative dimerization, achieving an overall yield of 27%.
Synthetic Pathway
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Mannich Reaction : TMS-enol ether reacts with a bromo-derivative of protected 3-OHK to form a nitro intermediate.
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Reduction : Catalytic hydrogenation converts the nitro group to an amine, yielding protected 3-OHK.
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Oxidative Dimerization : Under acidic conditions, the protected intermediate undergoes spontaneous cyclization–elimination–aromatization to form this compound.
Advantages:
-
Scalability : Produces >3.5 g of this compound per batch.
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Decarboxylation Control : No decarboxylated byproducts form under optimized conditions.
Industrial Production and Purification Strategies
Industrial-scale synthesis requires balancing cost, yield, and environmental impact. High-performance liquid chromatography (HPLC) with C18 columns is the gold standard for purification, achieving >99% purity.
Process Intensification Techniques
Chemical Reactions Analysis
Types of Reactions: Xanthommatin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biosynthesis and functional properties.
Common Reagents and Conditions:
Substitution: Substitution reactions can occur at specific positions on the this compound molecule, leading to the formation of various derivatives.
Major Products Formed: The primary product formed from the oxidation of 3-hydroxykynurenine is this compound. Other derivatives, such as hydrothis compound and dihydrothis compound, can also be formed through further chemical modifications .
Scientific Research Applications
Cosmetic Applications
Xanthommatin has been investigated for its potential use in cosmetic formulations due to its antioxidant properties and ability to absorb ultraviolet (UV) light. Recent studies have shown that ammonium this compound enhances the UVA and UVB absorptive properties of chemical UV filters by over 50% without exhibiting phototoxic hazards when exposed to UVA and visible light . Furthermore, it has been demonstrated to be non-mutagenic and does not disrupt endocrine receptor function, making it a promising candidate for skin health products .
Table 1: Cosmetic Properties of this compound
| Property | Description |
|---|---|
| UV Absorption | Enhances absorption of UVA and UVB filters by >50% |
| Antioxidant Activity | Functions as an antioxidant across a broad spectrum |
| Mutagenicity | Non-mutagenic in bacterial assays |
| Endocrine Disruption | <30% inhibition of hormonal activities |
Material Science Applications
The unique photochemical properties of this compound have led to its exploration in material science, particularly in the development of color-changing materials. Researchers have combined this compound with titanium dioxide to create paints that can reversibly switch colors from yellow to red upon exposure to light . This property is harnessed for applications such as wearable light sensors that indicate harmful UV exposure .
Table 2: Material Science Applications of this compound
| Application | Description |
|---|---|
| Color-Changing Paints | Paints that shift colors when exposed to light |
| Wearable Sensors | Sensors indicating harmful UV exposure |
| Photonic Assemblies | Enhances color intensity and diversity in photonic devices |
Biotechnological Applications
This compound's biosynthetic pathways have been a focus of research aimed at sustainable production methods. A novel approach called "GrowBio" has been developed, which links microbial growth with the production of this compound. This method utilizes engineered Pseudomonas putida strains to enhance the yield of this biopigment while maintaining efficient growth rates . The ability to produce this compound through microbial biosynthesis opens avenues for environmentally friendly production processes.
Table 3: Biotechnological Production of this compound
| Method | Description |
|---|---|
| GrowBio Strategy | Connects microbial growth with this compound production |
| Microbial Strain | Engineered Pseudomonas putida for enhanced yield |
| Sustainability | Eco-friendly production method |
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial properties of this compound against Propionibacterium acnes, the bacterium responsible for acne. Molecular docking studies revealed that this compound binds effectively to the sialidase enzyme of this bacterium, suggesting its potential as a therapeutic agent for acne treatment . The binding energy and stability analyses indicate that this compound could inhibit bacterial growth by disrupting essential enzymatic functions.
Table 4: Antimicrobial Properties of this compound
| Study Focus | Findings |
|---|---|
| Target Bacterium | Propionibacterium acnes |
| Binding Interaction | Strong binding with sialidase enzyme |
| Potential Use | Therapeutic agent for acne treatment |
Mechanism of Action
Xanthommatin exerts its effects primarily through its antioxidant properties. It scavenges free radicals and protects cells from oxidative damage. The compound interacts with various molecular targets, including enzymes and cellular components, to mitigate oxidative stress . The exact pathways involved in its mechanism of action are still under investigation, but it is believed to involve hydrogen atom transfer and single electron transfer mechanisms .
Comparison with Similar Compounds
Xanthommatin is part of the ommochrome family, which includes other pigments such as ommin and ommatin. These compounds share a common biosynthetic pathway but differ in their chemical structures and functions . For example:
This compound is unique due to its specific structure and antioxidant properties, making it a valuable compound for various scientific and industrial applications.
Biological Activity
Xanthommatin is a naturally occurring pigment belonging to the class of ommochromes, primarily found in the eyes of various arthropods, including insects and cephalopods. This compound has garnered attention for its potential biological activities, including antioxidant properties, effects on cellular signaling pathways, and implications in various biochemical processes. This article synthesizes current research findings, case studies, and relevant data regarding the biological activity of this compound.
Chemical Structure and Biosynthesis
This compound is synthesized from 3-hydroxykynurenine through a series of reactions involving dimerization and cyclization. The biosynthetic pathway involves the formation of uncyclized this compound as an intermediate, which is subsequently converted into the cyclized form. Recent studies have confirmed that this process occurs both in vitro and in vivo , highlighting its significance in the overall metabolism of ommochromes in organisms like Drosophila melanogaster and cephalopods .
Antioxidant Activity
This compound exhibits notable antioxidant properties, contributing to cellular protection against oxidative stress. Research has shown that this compound can scavenge free radicals, thereby reducing oxidative damage in biological systems. A study demonstrated that this compound from the skin of certain organisms exhibited significant antioxidant activity, which is crucial for maintaining cellular integrity under stress conditions .
1. Receptor Activity
This compound has been evaluated for its effects on various receptor-dependent transcriptional activities. In vitro assays using human cell lines indicated that this compound does not exhibit agonistic activity on androgen receptors (AR) or estrogen receptors (ER), suggesting it does not activate these pathways significantly . The maximum response observed was below 10% of the positive control, indicating a lack of receptor activation.
2. Cytotoxicity Studies
The cytotoxic effects of this compound were assessed in BALB/c 3T3 mouse fibroblast cell lines under both normal conditions and UVA exposure. Results indicated that while this compound alone did not show significant cytotoxicity, its presence during UVA exposure led to reduced cell viability, highlighting a potential risk factor when combined with UV light .
3. Mutagenicity Testing
Further investigations into the genetic safety of this compound showed no significant adverse genetic mutations in bacterial cell lines, suggesting that it may be safe for use in various applications without posing mutagenic risks .
Data Summary
Case Studies
- Antioxidant Role in Skin Pigments : A study highlighted the role of this compound in providing antioxidant benefits to organisms' skin pigments, which may protect against environmental stressors .
- Microbial Biosynthesis : Recent research explored microbial biosynthesis strategies for producing this compound using Pseudomonas species, emphasizing its potential for sustainable production methods .
Q & A
Q. What experimental protocols are recommended for synthesizing xanthommatin in vitro, given its commercial unavailability?
this compound can be synthesized via oxidative condensation of 3-hydroxykynurenine under anoxic conditions. Post-synthesis, solubilize the product in methanol acidified with 0.5% HCl (MeOH-HCl) and analyze using UPLC-DAD-MS/MS to confirm structural integrity. Immediate analysis is critical due to rapid degradation; trace methoxylated derivatives (e.g., m/z 460, 504) may form even during short-term storage .
Q. How can researchers mitigate artifact formation during this compound extraction from biological samples?
Use cold, acidified methanol (MeOH-HCl) and minimize extraction time (<20 minutes) to reduce methoxylation artifacts. For example, housefly eye extracts processed at 4°C in darkness showed minimal degradation of this compound, while prolonged exposure to MeOH-HCl at 20°C led to artifactitious derivatives (e.g., α3-methoxy-xanthommatin, m/z 438) .
Q. What analytical techniques are most reliable for quantifying this compound and its derivatives?
Combine UPLC-DAD with MRM (multiple reaction monitoring) MS/MS. Key transitions include:
Advanced Research Questions
Q. How do contradictory findings on this compound stability in MeOH-HCl across studies inform extraction protocol optimization?
Discrepancies arise from differences in storage duration and temperature. Kinetic studies show this compound degrades by >50% within 24 hours at 20°C but remains stable for ≤2 hours at 4°C. Use Spearman’s rank correlation or linear regression to model degradation rates and adjust protocols accordingly .
Q. What statistical approaches are suitable for analyzing this compound degradation kinetics?
Apply non-parametric tests (e.g., Kruskal-Wallis) if data violate normality (Shapiro-Wilk test) or homoscedasticity (Fligner-Killeen test). For time-series data, logarithmic scaling followed by linear regression improves accuracy in modeling degradation .
Q. How can uncyclized this compound be localized and quantified in ommochromasomes?
Purify ommochromasomes via differential centrifugation and analyze using MRM transitions optimized for uncyclized this compound (m/z 443 > 317). Quantify via absorbance at 430 nm, referencing cinnabarine-equivalent molar concentrations due to shared chromophores .
Q. What methodological challenges arise when comparing microbial biosynthesis (e.g., Pseudomonas putida) to chemical synthesis of this compound?
Microbial systems require genome-scale metabolic modeling to couple this compound production with growth (e.g., via 5,10-methylenetetrahydrofolate auxotrophy). Validate yields using LC-MS/MS and contrast with chemically synthesized standards to assess purity and scalability .
Methodological Guidance for Contradictory Data
Q. How should researchers resolve discrepancies between in vitro and in vivo this compound stability profiles?
Replicate extraction protocols across models (e.g., housefly eyes vs. microbial systems) while controlling for variables like light exposure and solvent purity. Use Welch’s t-test for heteroscedastic data comparisons .
Q. What steps ensure reproducibility in this compound-related studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
